![molecular formula C22H24F3N3O2 B12427357 [3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include fluorinating agents, aniline derivatives, and azetidinone precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Researchers explore its behavior in different chemical environments and its potential for creating novel materials.
Biology and Medicine
In the field of biology and medicine, [3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of [3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.
Fluorinated Anilines: Compounds with similar aniline derivatives.
Azetidinones: Compounds with similar azetidinone core structure.
Uniqueness
The uniqueness of [3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H24F3N3O2 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C22H24F3N3O2/c1-13-5-8-17(16(24)10-13)27-20-14(6-7-15(23)19(20)25)21(29)28-11-22(30,12-28)18-4-2-3-9-26-18/h5-8,10,18,26-27,30H,2-4,9,11-12H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
WYNUENGVBPABLY-SFHVURJKSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC(=C2F)F)C(=O)N3CC(C3)([C@@H]4CCCCN4)O)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC(=C2F)F)C(=O)N3CC(C3)(C4CCCCN4)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

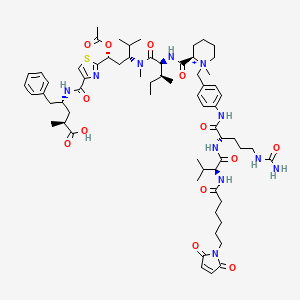
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)

![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
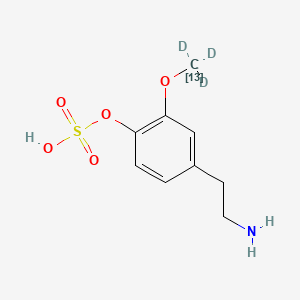
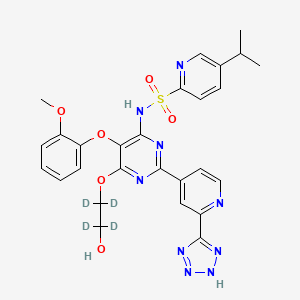
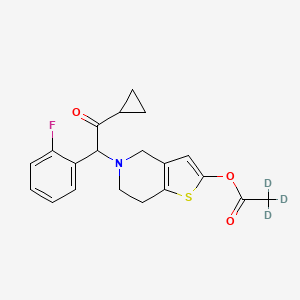
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
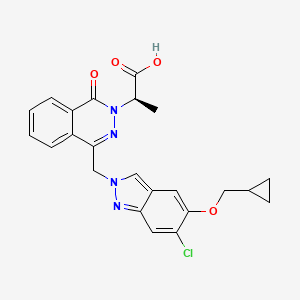
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
